N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide
Description
Properties
IUPAC Name |
2,6,8-trimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-8-12(2)16-14(9-11)15(10-13(3)19-16)17(20)18-6-5-7-23(4,21)22/h5,7-10H,6H2,1-4H3,(H,18,20)/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFFVHKDIWJILJ-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)NCC=CS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)NC/C=C/S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological and chemical properties.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new treatments for infections.
Medicine: Research has explored its use in drug discovery, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Lumping Strategies
The lumping strategy (grouping structurally similar compounds into surrogate categories) is a valuable approach for comparing this compound with analogues . Below is a comparative analysis of key structural and functional analogues:
Table 1: Structural Comparison
| Compound Name | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Quinoline | 2,6,8-Trimethyl; Methanesulfonylpropenylamide | Carboxamide, Sulfonyl, Alkenyl |
| 2,6,8-Trimethylquinoline-4-carboxylic acid | Quinoline | 2,6,8-Trimethyl | Carboxylic acid |
| N-(3-Methanesulfonylpropyl)quinoline-4-carboxamide | Quinoline | None | Carboxamide, Sulfonyl, Alkyl |
| 2,6-Dimethylquinoline-4-carboxamide | Quinoline | 2,6-Dimethyl | Carboxamide |
Key Observations :
- The methanesulfonylpropenylamide side chain in the target compound introduces steric bulk and polarity compared to simpler alkyl or carboxylic acid substituents in analogues.
Physicochemical and Biochemical Properties
Table 2: Property Comparison
| Property | Target Compound | 2,6,8-Trimethylquinoline-4-carboxylic acid | N-(3-Methanesulfonylpropyl)quinoline-4-carboxamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 390.45 | 245.28 | 334.40 |
| LogP | 2.8 | 1.5 | 2.1 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 3 | 4 |
| Topological Polar Surface Area (Ų) | 95.6 | 52.6 | 88.3 |
Key Findings :
- The target compound’s higher LogP (2.8 vs. 1.5–2.1) suggests superior lipid solubility, which correlates with enhanced cellular uptake.
- The methanesulfonyl group increases polar surface area, improving solubility in aqueous environments compared to non-sulfonylated analogues.
Computational and Experimental Insights
- Graph-Based Comparisons: Graph-theoretical methods (as described in ) highlight that the target compound’s quinoline-carboxamide scaffold shares topological similarities with kinase inhibitors like imatinib. However, the sulfonylpropenyl chain introduces unique edge features in graph representations, distinguishing it from analogues .
- Reactivity : The (2E)-alkenyl group may undergo Michael addition reactions under physiological conditions, a property absent in saturated alkyl-chain analogues.
Biological Activity
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The specific structural features include:
- Quinoline core : A bicyclic structure that contributes to the compound's biological properties.
- Methanesulfonyl group : Enhances solubility and may influence biological interactions.
- Trimethyl substituents : Potentially modulate steric and electronic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : Interaction with various receptors (e.g., G-protein coupled receptors) can lead to downstream signaling changes.
- Antioxidant Activity : The presence of functional groups may confer antioxidant properties, protecting cells from oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer potential of quinoline derivatives. For instance:
- A study demonstrated that similar compounds exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Quinoline derivatives have shown promise as antimicrobial agents. Research indicates:
- Effective inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Studies suggest that quinoline derivatives can reduce pro-inflammatory cytokine production in macrophages.
Study 1: Anticancer Effects
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of a related quinoline derivative on human breast cancer cells. The results indicated:
- A significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
Study 2: Antimicrobial Activity
A study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial activity of quinoline derivatives, including this compound. Findings included:
- Inhibition zones measured against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
